molecular formula C25H20BF4PS2 B13144847 Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium CAS No. 62217-34-9

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium

Cat. No.: B13144847
CAS No.: 62217-34-9
M. Wt: 502.3 g/mol
InChI Key: KHYBVAYYVWUOAN-UHFFFAOYSA-N
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Description

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a benzo[1,3]dithiol ring fused with a triphenyl-phosphonium group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium typically involves the reaction of benzo[1,3]dithiol with triphenylphosphine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenyl-phosphonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted phosphonium compounds.

Scientific Research Applications

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in various systems. Its phosphonium group can interact with cellular membranes, enhancing its ability to penetrate cells and deliver therapeutic agents.

Comparison with Similar Compounds

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

62217-34-9

Molecular Formula

C25H20BF4PS2

Molecular Weight

502.3 g/mol

IUPAC Name

1,3-benzodithiol-2-yl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C25H20PS2.BF4/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25;2-1(3,4)5/h1-19,25H;/q+1;-1

InChI Key

KHYBVAYYVWUOAN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2SC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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